molecular formula C8H8BrNO B8556305 5-Amino-7-bromo-2,3-dihydrobenzofuran

5-Amino-7-bromo-2,3-dihydrobenzofuran

Cat. No. B8556305
M. Wt: 214.06 g/mol
InChI Key: AKIWCDYBERZVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-7-bromo-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-7-bromo-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-7-bromo-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-7-bromo-2,3-dihydrobenzofuran

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-5-amine

InChI

InChI=1S/C8H8BrNO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2,10H2

InChI Key

AKIWCDYBERZVKN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Bromo-5-nitro-2,3-dihydrobenzofuran (2 g) was suspended in acetic acid (5 ml) and water (12 ml). Iron powder (3.5 g) was added and the mixture was heated at reflux for 3hr. The cooled mixture was cooled and filtered through celite. The filtrate was concentrated and azeotroped with toluene. The residue was purified by chromatography on silica using 10% ethyl acetate in hexane as eluent to afford the title compound (1.3 g) as an oil. 1H NMR (250 MHz, CDCl3) δ 3.22 (2H, t, J=7.5 Hz), 3.38 (2H, br s), 4.58 (2H, t, J=8 Hz), 6.51-6.53 (1H, m), 6.63-6.64 (1H, m).
Name
7-Bromo-5-nitro-2,3-dihydrobenzofuran
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.